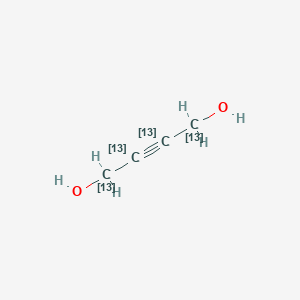

2-Butyne-1,4-diol-13C4

Description

Significance of Alkyne Diols in Contemporary Chemical Sciences

Alkyne diols, such as the unlabeled 2-Butyne-1,4-diol (B31916), are versatile building blocks in organic synthesis. atamankimya.comatamankimya.com Their rigid structure, conferred by the carbon-carbon triple bond, and the presence of two hydroxyl groups make them valuable precursors for a wide array of more complex molecules. atamankimya.comatamankimya.com They are instrumental in the synthesis of various industrial and pharmaceutical compounds, including plasticizers, synthetic resins, and corrosion inhibitors. atamankimya.comatamankimya.com

In academic research, alkyne diols are frequently employed in the construction of heterocyclic compounds and in metal-catalyzed reactions. beilstein-journals.orgacs.org For instance, they participate in cycloisomerization reactions catalyzed by gold to form spiroketals, a common structural motif in natural products. beilstein-journals.org Furthermore, the hydrogenation of 2-butyne-1,4-diol is a well-studied process, leading to the production of commercially important chemicals like 2-butene-1,4-diol (B106632) and 1,4-butanediol (B3395766). jst.go.jpresearchgate.netresearchgate.net The reactivity of the alkyne and diol functionalities also allows for their use in creating advanced materials and polymers. researchgate.net

The Foundational Role of Isotopic Labeling in Advanced Chemical Research

Isotopic labeling is a powerful technique that involves replacing an atom in a molecule with one of its isotopes, which has a different number of neutrons. studysmarter.co.uk This substitution, while having a negligible effect on the chemical properties of the molecule, allows researchers to track the molecule's journey through a chemical reaction or a biological system. creative-proteomics.commusechem.com Stable isotopes, such as Carbon-13 (¹³C), are non-radioactive and can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. metwarebio.comsymeres.com

The primary applications of isotopic labeling in chemical research include:

Mechanistic Elucidation: By tracking the position of the labeled atom in the products of a reaction, chemists can deduce the step-by-step pathway, or mechanism, by which the reaction occurs. symeres.comnih.gov

Metabolic Pathway Tracing: In biochemistry and pharmaceutical research, isotopically labeled compounds are used to follow the absorption, distribution, metabolism, and excretion (ADME) of drugs and other biologically active molecules. musechem.comacs.org

Quantitative Analysis: Labeled compounds can serve as internal standards in analytical chemistry, enabling the precise measurement of the concentration of their unlabeled counterparts in complex mixtures. researchgate.net

Evolution of Research Paradigms for 2-Butyne-1,4-diol Derivatives

Research involving derivatives of 2-butyne-1,4-diol has evolved significantly over time. Initially, much of the focus was on its industrial applications, such as its use as a brightening agent in electroplating and in the synthesis of large-scale commodity chemicals. atamankimya.comresearchgate.netmdpi.com Studies often centered on optimizing reaction conditions for processes like hydrogenation to improve yield and selectivity for desired products. jst.go.jpresearchgate.net

More recently, the focus has shifted towards more intricate and specialized applications. The unique chemical properties of 2-butyne-1,4-diol and its derivatives have been harnessed in the development of novel synthetic methodologies. For example, they have been used in gold-catalyzed cycloisomerization reactions to create complex oxygenated spiroketals and in ruthenium-catalyzed couplings to form β,γ-unsaturated α-hydroxyketones. beilstein-journals.orgnih.gov There is also growing interest in their potential use in creating materials for applications like hydrogen storage. atamanchemicals.com This evolution reflects a broader trend in chemistry towards developing more precise and efficient methods for constructing complex molecular architectures.

Overview of Scholarly Investigations Involving 2-Butyne-1,4-diol-13C4

The use of this compound in scholarly investigations is primarily centered on its role as a tool for mechanistic and analytical studies. While specific published research focusing exclusively on this labeled compound is niche, its application can be understood through the broader context of using ¹³C-labeled compounds in chemical analysis.

One of the key applications is as an internal standard for quantitative analysis using gas chromatography-mass spectrometry (GC-MS). researchgate.net In such studies, a known amount of this compound would be added to a sample containing an unknown quantity of unlabeled 2-Butyne-1,4-diol. Because the labeled and unlabeled compounds have virtually identical chemical behavior, they will be extracted and analyzed in the same way. However, due to the mass difference from the four ¹³C atoms, they can be distinguished by the mass spectrometer. By comparing the signal intensity of the labeled standard to the unlabeled analyte, a precise quantification can be achieved. This method is superior to using other deuterated analogues as it avoids issues of isotopic cross-contribution. researchgate.net

Furthermore, this compound can be a valuable tool in mechanistic studies of reactions involving 2-butyne-1,4-diol. For instance, in studying the complex reaction pathways of its hydrogenation or cyclization, researchers can use ¹³C NMR spectroscopy and mass spectrometry to track the fate of the carbon atoms from the original molecule. nih.gov This allows for the unambiguous determination of bond-forming and bond-breaking events, providing clear evidence for proposed reaction mechanisms. Such studies have been conducted on other ¹³C-labeled molecules to understand conversions over catalysts and the formation of various products in complex reactions. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6O2 |

|---|---|

Molecular Weight |

90.060 g/mol |

IUPAC Name |

(1,2,3,4-13C4)but-2-yne-1,4-diol |

InChI |

InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2/i1+1,2+1,3+1,4+1 |

InChI Key |

DLDJFQGPPSQZKI-JCDJMFQYSA-N |

Isomeric SMILES |

[13CH2]([13C]#[13C][13CH2]O)O |

Canonical SMILES |

C(C#CCO)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for 2 Butyne 1,4 Diol 13c4

Classical and Contemporary Synthetic Routes to 2-Butyne-1,4-diol (B31916)

The primary industrial method for synthesizing 2-Butyne-1,4-diol is the Reppe synthesis, which has been the subject of extensive research to improve its efficiency and safety.

Reppe Synthesis: Mechanistic Investigations and Optimization Challenges

The Reppe synthesis involves the reaction of acetylene (B1199291) with an aqueous solution of formaldehyde (B43269) under pressure, catalyzed by copper acetylide. ecoinvent.orgnih.gov The reaction is typically conducted in closed systems at temperatures ranging from 80°C to 150°C and pressures from 1 to 20 bar. nih.govwikipedia.org The core reaction is:

2 CH₂O + HC≡CH → HOCH₂–C≡C–CH₂OH

The catalyst is often a copper bismuth formulation on an inert support, where copper(II) oxide is converted in situ to the active copper(I) acetylide catalyst. wikipedia.orgchemicalbook.com Bismuth is added to inhibit the formation of explosive copper acetylide and to prevent the polymerization of acetylene into undesirable by-products known as cuprenes. chemicalbook.com

Mechanistic studies and kinetic modeling have been undertaken to better understand the reaction dynamics. researchgate.net A significant challenge in the industrial application of the Reppe synthesis is the handling of acetylene, which is explosive under certain conditions and requires purification from by-products when generated from calcium carbide. google.com The crude product from the synthesis typically contains the desired butynediol along with impurities like propargyl alcohol and unreacted formaldehyde. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Acetylene, Aqueous Formaldehyde (30-50%) | nih.gov |

| Catalyst | Copper Acetylide (often with Bismuth promoter) | ecoinvent.orgchemicalbook.com |

| Temperature | 80 - 150 °C | wikipedia.orgchemicalbook.com |

| Pressure | 1 - 20 bar | wikipedia.orgchemicalbook.com |

Research on Yield and Selectivity Enhancement in Industrial Processes

Efforts to improve the industrial synthesis of 2-Butyne-1,4-diol have focused on increasing yield and purity while mitigating the hazards associated with acetylene. One notable advancement involves using calcium carbide directly as the acetylene source. In a patented process, calcium carbide reacts with a spatially separated aqueous formaldehyde solution in the presence of a copper(I) acetylide catalyst. google.com This method allows the reaction to proceed without the need to isolate and purify the acetylene gas, leading to higher yield and purity of the final product. google.com

Catalyst formulation is another key area of research. The use of bismuth co-catalysts is critical for selectivity, as it suppresses the formation of polymeric side products. chemicalbook.com The composition of the commercial-grade product can contain dimers and trimers of 2-Butyne-1,4-diol, which form in aqueous solutions, highlighting the need for optimized reaction and purification conditions to isolate the pure monomer. chemicalbook.com

Isotopic Enrichment Techniques for 2-Butyne-1,4-diol-13C4

The synthesis of this compound, where all four carbon atoms are the ¹³C isotope, requires specialized precursors and synthetic strategies.

Controlled Incorporation of Carbon-13 Labeled Precursors

The most direct route to fully labeled this compound involves the reaction of fully labeled precursors. This is achieved by reacting Acetylene-13C₂ with Formaldehyde-13C.

The synthesis of the required labeled precursors is a critical first step:

Acetylene-13C₂ : This is typically prepared through the hydrolysis of Calcium Carbide-13C₂ (Ca¹³C₂). The labeled calcium carbide itself is synthesized from elemental ¹³C carbon, making it a versatile starting point for introducing a ¹³C₂ unit into various molecules.

Formaldehyde-13C : Labeled formaldehyde can be synthesized for use in various applications, including the production of labeled resins and other chemical intermediates. researchgate.netresearchgate.net Commercially available sources provide ¹³C-labeled paraformaldehyde, which can be used to generate the monomeric formaldehyde needed for the reaction. researchgate.net It is also available as a solution. chemicalbook.com

By combining these two ¹³C-labeled precursors in a Reppe-type synthesis, this compound can be produced. The use of stable isotopes like ¹³C provides a powerful tool for tracing metabolic pathways and reaction mechanisms without the hazards of radioactive materials. wikipedia.orgnih.gov

Methodologies for Regioselective 13C Labeling

While this compound is a fully labeled molecule, the principles of regioselective labeling are crucial for creating isotopomers with ¹³C at specific positions. Such specific labeling is invaluable for techniques like NMR spectroscopy to probe molecular structure and dynamics. wikipedia.orgfrontiersin.org

Strategies for regioselective labeling of 2-Butyne-1,4-diol could include:

Labeling the Alkyne Carbons : Using Acetylene-13C₂ with unlabeled formaldehyde would yield 2-Butyne-1,4-diol-2,3-13C₂.

Labeling the Hydroxymethyl Carbons : Reacting unlabeled acetylene with Formaldehyde-13C would produce 2-Butyne-1,4-diol-1,4-13C₂.

These approaches rely on the controlled introduction of the isotopic label via a specific precursor. Further complexity, such as labeling only one carbon atom, would require more intricate multi-step synthetic routes, similar to those developed for other complex molecules like labeled nucleosides or amino acids. imist.machemrxiv.org The ability to selectively introduce ¹³C atoms allows for advanced analytical studies, such as using NMR to measure ¹³C-¹³C coupling constants, which provides detailed structural information. frontiersin.org

Advancements in Catalytic Synthesis of 2-Butyne-1,4-diol and its Derivatives

Significant research has been directed towards the catalytic hydrogenation of 2-Butyne-1,4-diol to produce its valuable derivatives, 2-Butene-1,4-diol (B106632) and 1,4-Butanediol (B3395766). The key challenge is controlling the selectivity of the hydrogenation process. jst.go.jp

Selective Hydrogenation to 2-Butene-1,4-diol : This semi-hydrogenation is crucial for producing an important intermediate for vitamins and agricultural chemicals. rsc.org

Palladium-based catalysts are widely studied. Modifying Pd catalysts, for instance with a Schiff base on a silica (B1680970) support, has achieved approximately 100% selectivity for 2-Butene-1,4-diol under mild conditions. researchgate.net The addition of ammonia (B1221849) to a Pd/CaCO₃ system also greatly enhances selectivity for the cis-alkene product. researchgate.net

Platinum-based catalysts on supports like silicon carbide (Pt/SiC) have shown excellent performance, achieving ~96% selectivity for 2-Butene-1,4-diol with high conversion rates. rsc.org Biogenic Pt catalysts, derived from bacteria, have also been explored as a greener alternative to traditional Lindlar catalysts, which contain toxic lead. acs.org

Metal-Organic Frameworks (MOFs) have been used as supports. Palladium nanoparticles encapsulated in a chromium-based MOF (Pd@MIL-101(Cr)) demonstrated high selectivity in aqueous media. rsc.org

Hydrogenation to 1,4-Butanediol : This fully hydrogenated product is a major commodity chemical. chemicalbook.com

Nickel catalysts are commonly used in industrial processes. ecoinvent.orgchemicalbook.com Recent innovations include activated nickel catalysts with a porous foam structure, which have been shown to significantly increase the space-time yield in the continuous hydrogenation of 2-Butyne-1,4-diol. google.comgoogle.com The process is typically carried out in a one-stage flow reactor at high pressure (around 300 bar) and temperatures of 80-160°C. ecoinvent.orggoogle.com

| Target Product | Catalyst System | Key Findings | Reference |

|---|---|---|---|

| 2-Butene-1,4-diol (BED) | Pd/SiO₂–Schiff base | ~100% BED selectivity at 95.2% conversion under mild, additive-free conditions. | researchgate.net |

| Pt/SiC (0.5 wt%) | ~96% BED selectivity at 96% conversion. | rsc.org | |

| Pd@MIL-101(Cr) | High selectivity for BED in aqueous solvent under mild conditions. | rsc.org | |

| 1,4-Butanediol (BDO) | Activated Ni foam | High space-time yield in continuous hydrogenation process. | google.com |

Design and Application of Novel Heterogeneous and Homogeneous Catalysts (e.g., Palladium, Platinum, Nickel-based)

The synthesis of 2-butyne-1,4-diol, and by extension its ¹³C-labeled analogue, is predominantly achieved through the hydrogenation of the corresponding alkyne. The choice of catalyst is paramount in controlling the selectivity of this process, particularly in avoiding over-hydrogenation to the saturated 1,4-butanediol. The synthesis of the unlabeled compound often starts with the reaction of acetylene and formaldehyde, a process known as the Reppe synthesis, which is catalyzed by copper acetylide. globallcadataaccess.orggoogle.com For the ¹³C₄-labeled variant, the synthesis would commence with ¹³C-labeled acetylene.

Palladium (Pd)-based catalysts are widely employed due to their high activity and selectivity.

Pd on various supports: Palladium supported on materials like calcium carbonate (CaCO₃), carbon (C), and alumina (B75360) (Al₂O₃) has been extensively studied for the hydrogenation of 2-butyne-1,4-diol. rsc.orggla.ac.uk For instance, a 1% Pd/CaCO₃ catalyst, when used with ammonia, has demonstrated high selectivity towards the formation of cis-2-butene-1,4-diol (B44940). researchgate.net Schiff-base modified palladium nanoparticles on a silica support have also shown excellent catalytic activity and selectivity, achieving 95.2% conversion of 2-butyne-1,4-diol with nearly 100% selectivity to 2-butene-1,4-diol under mild conditions. researchgate.netresearchgate.net

Advanced Pd catalyst systems: To further enhance performance, novel supports and catalyst designs have been explored. Pd nanoparticles immobilized within metal-organic frameworks (MOFs), such as Pd@MIL-101(Cr), have proven to be highly efficient, exhibiting excellent activity and over 94% selectivity for 2-butene-1,4-diol. rsc.orgresearchgate.net Another innovative approach involves the sonochemical preparation of alumina spheres loaded with highly dispersed Pd nanoparticles, which achieved over 90.5% conversion and 95.2% selectivity in a continuous flow microwave reactor. rsc.org

Platinum (Pt)-based catalysts offer an alternative with distinct selectivity profiles.

A 1% Pt/CaCO₃ catalyst has been utilized in the continuous hydrogenation of 2-butyne-1,4-diol. acs.org

Low concentrations of platinum (0.5 wt%) on a silicon carbide (SiC) support have demonstrated excellent selectivity (~96%) for 2-butene-1,4-diol with a high conversion rate of 96% for 2-butyne-1,4-diol. rsc.org The active species in this reaction were identified as metallic Pt nanoparticles. rsc.org

Biogenic Pt nanoparticles, synthesized within Escherichia coli, have also been investigated. These catalysts show potential for selective hydrogenation, with residual organic fragments from the bacteria acting to block sites that would lead to over-hydrogenation. acs.org

Nickel (Ni)-based catalysts are significant in industrial-scale production, particularly for the complete hydrogenation to 1,4-butanediol. Modified nickel catalysts are used in large-scale continuous hydrogenation processes at high temperatures and pressures. globallcadataaccess.org

The table below summarizes the performance of various catalysts in the hydrogenation of 2-butyne-1,4-diol.

Table 1: Performance of Various Catalysts in 2-Butyne-1,4-diol Hydrogenation

| Catalyst | Support | Selectivity to 2-Butene-1,4-diol | Conversion of 2-Butyne-1,4-diol | Reference |

|---|---|---|---|---|

| Pd | MIL-101(Cr) | >94% | - | rsc.orgresearchgate.net |

| Pd Nanoparticles | Alumina Spheres | 95.20% | >90.5% | rsc.org |

| Schiff-base modified Pd | Silica | ~100% | 95.2% | researchgate.netresearchgate.net |

| 1% Pt | CaCO₃ | 66% (in continuous flow) | - | acs.org |

| 0.5% Pt | Silicon Carbide | ~96% | 96% | rsc.org |

| 9.1% Cu | SiO₂ | ~97% | Slower rate than Pd | gla.ac.uk |

Exploration of Biocatalytic Pathways for Sustainable Production

Biocatalytic methods present a promising green alternative to traditional chemical synthesis. The use of whole-cell systems or isolated enzymes can offer high selectivity under mild reaction conditions.

Bio-Pd catalysts, where palladium nanoparticles are supported on bacterial biomass (from Rhodobacter capsulatus), have been shown to achieve 100% selectivity to cis-2-butene-1,4-diol, although with a moderate conversion of 62.6%. smolecule.com

Platinum nanoparticles synthesized within Escherichia coli have also been used for the selective hydrogenation of 2-butyne-1,4-diol. acs.org The study found that residual organic matter from the bacterial cells could preferentially block defect sites on the platinum nanoparticles, leading to increased selectivity for the desired alkene diol. acs.org While the selectivity was improved, it was still lower than that of chemically modified catalysts. acs.org

Continuous Flow Synthesis Methodologies for Scalability

Continuous flow processes are highly advantageous for the industrial production of 2-butyne-1,4-diol and its derivatives, offering better control over reaction parameters, enhanced safety, and easier scalability. beilstein-journals.org

The continuous hydrogenation of 2-butyne-1,4-diol in a fixed-bed reactor over a 1% Pt/CaCO₃ catalyst has been successfully demonstrated. acs.org This method allowed for the variation of product selectivity by adjusting the contact time, providing flexibility to meet market demands. acs.org

A novel protocol using a continuous flow microwave reactor has been developed for the semi-hydrogenation of 2-butyne-1,4-diol. rsc.org This system, employing a Pd catalyst on alumina spheres, achieved high conversion and selectivity with a residence time of just 60 seconds. rsc.org

Liquid-phase continuous flow hydrogenation has also been investigated using Pd nanoparticles immobilized on a polymeric resin. researchgate.net This system showed high activity (100% conversion) and selectivity towards the fully hydrogenated product, 1,4-butanediol, under mild conditions. researchgate.netresearchgate.net The industrial production of 1,4-butanediol from 2-butyne-1,4-diol is often carried out as a one-stage continuous flow process over modified nickel catalysts. globallcadataaccess.org

Table 2: Continuous Flow Hydrogenation of 2-Butyne-1,4-diol

| Catalyst System | Reactor Type | Key Findings | Reference |

|---|---|---|---|

| 1% Pt/CaCO₃ | Fixed-bed reactor | Selectivity could be varied by changing contact time. | acs.org |

| Pd on Alumina Spheres | Microwave flow reactor | High conversion (>90.5%) and selectivity (95.20%) with short residence time. | rsc.org |

| Pd on Polymeric Resin | Liquid phase flow reactor | 100% conversion and high selectivity to 1,4-butanediol at mild conditions. | researchgate.netresearchgate.net |

| Modified Nickel | Industrial flow reactor | Used for large-scale production of 1,4-butanediol. | globallcadataaccess.org |

Advanced Purification and Isolation Techniques for Labeled Chemical Compounds

The purification of this compound presents unique challenges. Not only must the desired compound be separated from reaction by-products and unreacted starting materials, but the integrity of the isotopic label must be maintained. The physicochemical similarity between 2-butyne-1,4-diol, the intermediate 2-butene-1,4-diol, and the final product 1,4-butanediol makes separation by traditional distillation difficult due to their close boiling points. benchchem.com

For isotopically labeled compounds, chromatographic techniques are often essential for achieving high purity.

Chromatographic Separation: Techniques such as liquid chromatography (LC) are crucial for purifying labeled compounds. For instance, a two-step chromatographic method has been developed for the purification of nickel for isotopic analysis, demonstrating the power of multi-column procedures to remove matrix elements. rsc.org Semipreparative C₁₈ columns have been used to purify stable isotope-labeled Amadori-glycated phospholipids, achieving high purity (>95%). acs.org

Crystallization: Fractional crystallization is a viable method for purifying the non-labeled 2-butyne-1,4-diol. This process involves slowly cooling the impure material to crystallize the desired product, followed by draining the liquid phase. google.com For purifying cis-2-butene-1,4-diol from its trans isomer, crystallization from solvents like acetone, methyl ethyl ketone, or tetrahydrofuran (B95107) has proven effective. google.com

Specialized Techniques for Labeled Compounds: The purification of isotopically labeled proteins, for example, often involves affinity chromatography. wikipedia.orgnih.gov While this compound is a small molecule, the principles of using highly specific separation methods to achieve the required purity for applications like NMR and mass spectrometry are transferable. nih.gov The primary goal is to obtain a highly purified product, as demonstrated in the synthesis of stable isotope-labeled lipid standards where LC-MS and LC-UV analyses confirmed purity greater than 95%. acs.org

Advanced Spectroscopic Characterization and Computational Analysis of 2 Butyne 1,4 Diol 13c4

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Butyne-1,4-diol-13C4

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure and dynamics of molecules in various states. For ¹³C-labeled compounds, solid-state NMR is especially valuable for providing information that is often averaged out in solution-state studies.

The chemical shift (CS) tensor provides a three-dimensional picture of the electronic environment around a nucleus. In solid-state NMR, the principal components of this tensor (δ₁₁, δ₂₂, δ₃₃) can be determined, offering much more information than the isotropic chemical shift (δiso) observed in solution.

For 2-butyne-1,4-diol (B31916) enriched with ¹³C at the alkynyl positions, solid-state NMR studies of stationary powder samples and samples under slow magic-angle spinning (MAS) have enabled the determination of the alkynyl carbon CS tensors. nih.govsigmaaldrich.com The analysis reveals that the tensors are nearly axially symmetric. The direction of the most significant shielding (δ₃₃) is found to be approximately along the alkynyl C-C bond axis. sigmaaldrich.com These experimental findings are in good agreement with predictions from first-principles quantum-chemical calculations, which validates both the experimental and theoretical approaches. sigmaaldrich.com

| Principal Component | Chemical Shift (ppm) | Orientation |

|---|---|---|

| δ₁₁ | 158.9 ± 1.0 | Perpendicular to the C≡C bond axis |

| δ₂₂ | 155.7 ± 1.0 | Perpendicular to the C≡C bond axis |

| δ₃₃ | -57.8 ± 2.0 | Approximately along the C≡C bond axis |

The presence of two adjacent ¹³C nuclei in the enriched 2-butyne-1,4-diol creates a homonuclear two-spin system. In the solid state, if these two nuclei are crystallographically equivalent but magnetically distinct, the NMR spectra of samples under slow MAS exhibit a characteristic spinning-frequency-dependent fine structure. nih.govsigmaaldrich.com

The analysis of these complex lineshapes is particularly sensitive to the relative orientations of the chemical shift tensors of the two coupled carbon nuclei. nih.govsigmaaldrich.com Simulating these spectra and comparing them to the experimental data allows for a precise determination of this relative orientation. Furthermore, techniques like Centerband-Only Detection of Exchange (CODEX) NMR can be used to probe the geometry and dynamics of such spin systems by monitoring ¹³C spin exchange. chemrxiv.org This demonstrates the importance of conducting NMR experiments under a variety of conditions, including different magnetic field strengths and slow MAS rates, to fully characterize these systems. nih.gov

Scalar coupling, or J-coupling, is a through-bond interaction between nuclear spins that provides valuable information about connectivity and bond characteristics. The one-bond coupling constant between the two alkynyl carbons, ¹J(¹³C, ¹³C), is a key parameter.

In the case of ¹³C-enriched 2-butyne-1,4-diol, the value of ¹J(¹³C, ¹³C) has been determined by a detailed examination of the total NMR lineshape of slow MAS samples. sigmaaldrich.com The measured value was found to be +175 ± 10 Hz. sigmaaldrich.com The magnitude of one-bond carbon-carbon coupling constants is influenced by factors such as the hybridization of the carbon atoms and the presence of adjacent electronegative atoms. researchgate.net The ability to accurately measure these constants is crucial for validating theoretical calculation methods and for use in advanced structural analysis techniques. rsc.org

Solid-state NMR is highly sensitive to molecular dynamics and the orientation of molecules or molecular fragments within a sample. As mentioned previously, the NMR spectra of slow MAS samples of the two-spin system in 2-butyne-1,4-diol are highly dependent on the relative orientations of the CS tensors. nih.gov This sensitivity allows for a detailed investigation of the orientational arrangement of the molecule in its crystal lattice.

By comparing experimental spectra with simulations, researchers can refine the understanding of the molecular packing and orientation. nih.govsigmaaldrich.com Additionally, studying spin relaxation times can provide insights into molecular motions. For instance, segments of a molecule that are more rigid or have smaller-amplitude motions often exhibit slower spin-lattice relaxation, allowing for their selective observation and analysis. chemrxiv.org

Mass Spectrometry (MS) Applications for Isotopic Verification and Quantitative Analysis

Mass spectrometry is an indispensable tool for confirming the mass of a molecule and determining its elemental composition and structure through fragmentation analysis. For isotopically labeled compounds, it is the primary method for verifying isotopic incorporation and purity.

High-resolution mass spectrometry (HRMS) can distinguish between ions with very small mass differences, making it ideal for the analysis of isotopically labeled compounds. almacgroup.com For 2-Butyne-1,4-diol-¹³C₄, HRMS is used to confirm the incorporation of four ¹³C atoms and to quantify the isotopic purity of the sample.

Isotopic Purity: The analysis involves measuring the relative intensities of the ion signals corresponding to the unlabeled molecule (M+0), and the molecules containing one (M+1), two (M+2), three (M+3), and four (M+4) ¹³C atoms. almacgroup.com The theoretical molecular weight of unlabeled 2-butyne-1,4-diol (C₄H₆O₂) is approximately 86.0368 g/mol , while the fully labeled isotopologue (¹³C₄H₆O₂) has a theoretical mass of approximately 90.0502 g/mol . By integrating the extracted ion chromatograms for each isotopologue, the isotopic enrichment can be accurately calculated. almacgroup.com

| Isotopologue | Formula | Theoretical m/z | Relative Abundance (%) |

|---|---|---|---|

| Unlabeled | C₄H₆O₂ | 86.0368 | 0.5 |

| ¹³C₁ | ¹³C₁C₃H₆O₂ | 87.0401 | 1.5 |

| ¹³C₂ | ¹³C₂C₂H₆O₂ | 88.0435 | 2.0 |

| ¹³C₃ | ¹³C₃C₁H₆O₂ | 89.0468 | 4.0 |

| ¹³C₄ | ¹³C₄H₆O₂ | 90.0502 | 92.0 |

Note: The data in this table is illustrative and represents a hypothetical sample with 92% enrichment of the fully labeled species.

Fragmentation Pattern Analysis: Electron ionization (EI) mass spectrometry causes molecules to fragment in predictable ways based on their structure. The mass spectrum of unlabeled 2-butyne-1,4-diol shows characteristic fragments. nist.gov Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) or cleavage of C-C bonds adjacent to the oxygen atom. libretexts.org For 2-Butyne-1,4-diol-¹³C₄, the resulting fragments will have m/z values shifted by the number of ¹³C atoms they contain. Analyzing this shifted pattern provides unambiguous confirmation of the location of the isotopic labels within the molecular structure.

| Proposed Fragment | Structure | m/z (Unlabeled) | m/z (¹³C₄-Labeled) |

|---|---|---|---|

| Molecular Ion [M]⁺ | [HOCH₂C≡CCH₂OH]⁺ | 86 | 90 |

| Loss of H₂O [M-H₂O]⁺ | [C₄H₄O]⁺ | 68 | 72 |

| Loss of CH₂OH [M-CH₂OH]⁺ | [HOCH₂C≡C]⁺ | 55 | 58 |

| Loss of H₂O and CO [M-H₂O-CO]⁺ | [C₃H₄]⁺ | 40 | 43 |

\Note: The exact m/z of a fragment depends on which specific atoms are lost and which ¹³C-labeled atoms remain in the charged fragment.*

Utility in Distinguishing Biologically Derived Metabolites from Noise

The use of isotopically labeled internal standards is a cornerstone of modern metabolomics, providing a means to accurately identify and quantify specific compounds within complex biological matrices. This compound serves as an ideal internal standard for tracing the presence of its unlabeled counterpart, which has been identified in human blood. hmdb.ca Since 2-butyne-1,4-diol is not a naturally occurring metabolite, its presence in biological systems is a result of external exposure. hmdb.ca

When analyzing biological samples, distinguishing low-concentration metabolites from background noise and matrix effects is a significant challenge. By introducing a known quantity of this compound into a sample, analysts can use its distinct mass spectrometric signature to differentiate it from the unlabeled form and other endogenous molecules. The 13C isotope labeling results in a predictable mass shift in techniques like Gas Chromatography-Mass Spectrometry (GC-MS), allowing for clear signal separation. analytice.com This method enhances the signal-to-noise ratio and improves the limit of quantification for the target analyte. The principle is well-established, with studies frequently employing 13C-labeled compounds as internal standards to ensure accurate metabolite quantification. csic.es

Complementary Spectroscopic and Diffraction Methods

X-ray Diffraction Studies for Crystallographic Analysis Relevant to Reactivity

X-ray diffraction (XRD) is a powerful technique for elucidating the three-dimensional atomic arrangement of crystalline solids, providing insights into molecular geometry, packing, and intermolecular interactions that govern reactivity. While studies may not exclusively focus on the 13C4 isotopologue, the crystallographic data from unlabeled 2-butyne-1,4-diol is directly applicable, as the substitution of 12C with 13C isotopes induces negligible changes in the crystal lattice.

XRD has been employed to analyze the structural characteristics of materials incorporating 2-butyne-1,4-diol. For instance, in the field of electrochemistry, XRD analysis of nickel layers electrodeposited from baths containing 2-butyne-1,4-diol revealed detailed information about the resulting crystal structure and texture. mdpi.com These studies measure diffraction peaks to identify crystalline phases and their preferred orientations. mdpi.com For example, the analysis showed that the presence of 2-butyne-1,4-diol influences the growth of nickel grains, favoring specific crystallographic orientations like <100> and <111> over others. mdpi.com

Similarly, in catalysis, powder XRD is used to characterize heterogeneous catalysts for reactions involving 2-butyne-1,4-diol, such as its hydrogenation. rsc.orgatamanchemicals.com The diffraction patterns help in identifying the catalyst's composition and crystal phase, which are crucial for its activity and selectivity. rsc.org

Table 1: Crystallographic Data for Nickel Deposits Influenced by 2-Butyne-1,4-diol This table is generated based on findings from studies on the effect of 2-butyne-1,4-diol on the microstructure of electrodeposited nickel. mdpi.com

| Bath Additive Concentration | Dominant Crystal Texture | Grain Morphology |

| Additive-Free | <110> | Pyramidal |

| Increasing BD Concentration | <100> | Columnar |

| Higher BD Concentration | <111> | Nanograins |

Theoretical and Computational Chemistry Approaches

First-Principles Calculations for Spectroscopic Parameter Prediction (e.g., Chemical Shift Tensors at HF and MP2 Levels)

First-principles calculations, based on quantum mechanics, are instrumental in predicting spectroscopic parameters, offering a powerful complement to experimental measurements. For this compound, these methods are particularly valuable for predicting NMR chemical shift tensors, which provide detailed information about the local electronic environment of the 13C nuclei.

Computational methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to model the electronic structure of the molecule and calculate its magnetic shielding tensors. The isotropic chemical shift, which is observed in solution-state NMR, is the average of the diagonal elements of the chemical shift tensor. Solid-state NMR, however, can resolve the individual tensor components, offering deeper insight into molecular structure and orientation. Research has been conducted to investigate the alkynyl carbon chemical shift tensors for 2-butyne-1,4-diol using 13C solid-state NMR, a study that would be heavily reliant on or compared with such theoretical predictions. thegoodscentscompany.com The 13C NMR spectrum of 2-butyne-1,4-diol shows distinct shifts for the different carbon atoms in the molecule. chemicalbook.comspectrabase.com

Table 2: Predicted 13C NMR Chemical Shifts for 2-Butyne-1,4-diol Data is based on typical values found in NMR databases for the parent compound. spectrabase.com

| Carbon Atom | Chemical Shift (ppm) |

| C1, C4 (-CH2OH) | ~50.5 |

| C2, C3 (-C≡C-) | ~85.2 |

These theoretical approaches allow for the assignment of experimental spectra and can explain shifts observed due to substituent effects or intermolecular interactions.

Molecular Dynamics Simulations to Predict Conformational Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular conformations. By solving Newton's equations of motion for a system of atoms, MD can explore the potential energy surface of a molecule and identify its stable conformers and the energy barriers between them. acs.org

For this compound, MD simulations can predict its conformational preferences in various environments, such as in the gas phase or in solution. The molecule's key rotatable bonds are the C-C single bonds between the hydroxylated carbons and the alkyne group. hmdb.ca While the central C≡C triple bond is rigid, rotation around the adjacent single bonds allows the molecule to adopt different spatial arrangements of its hydroxyl groups.

Studies on analogous molecules like butane-1,4-diol have demonstrated the power of MD and other conformational search methods in identifying numerous conformers and evaluating their relative energies, particularly noting the influence of intramolecular hydrogen bonding. acs.orgaip.org In 2-butyne-1,4-diol, the possibility of hydrogen bonding between the two hydroxyl groups would significantly influence its conformational landscape. MD simulations can quantify the stability of these hydrogen-bonded structures and predict the dynamic equilibrium between different conformers.

Table 3: Computationally Predicted Molecular Properties Data sourced from the Human Metabolome Database, derived from computational models. hmdb.ca

| Property | Predicted Value | Source |

| logP | -0.9 | ALOGPS |

| Polar Surface Area | 40.46 Ų | ChemAxon |

| Rotatable Bond Count | 2 | ChemAxon |

| Hydrogen Acceptor Count | 2 | ChemAxon |

| Hydrogen Donor Count | 2 | ChemAxon |

Reactivity and Mechanistic Studies of 2 Butyne 1,4 Diol 13c4

Hydrogenation Pathways and Selective Catalysis

The hydrogenation of 2-Butyne-1,4-diol-13C4 can proceed via two main pathways: a partial hydrogenation to yield 2-Butene-1,4-diol-13C4 or a complete hydrogenation to produce 1,4-Butanediol-13C4. researchgate.net The selectivity of these pathways is highly dependent on the catalyst, support, and reaction conditions employed. researchgate.netresearchgate.net The reaction generally follows a two-step process, with the initial, faster step being the conversion of the alkyne to the alkene, followed by the slower hydrogenation of the alkene to the corresponding alkane. researchgate.netresearchgate.net

The selective semi-hydrogenation of this compound to cis-2-Butene-1,4-diol-13C4 is a critical process for the synthesis of various fine chemicals, including vitamins and pharmaceuticals. researchgate.netbeilstein-journals.orgnih.gov Achieving high selectivity for the intermediate, 2-Butene-1,4-diol-13C4, is a primary research goal. researchgate.net Studies have shown that palladium-supported catalysts are commonly used for this transformation. researchgate.net For instance, a 1% Pd/CaCO3 catalyst, when used in conjunction with ammonia (B1221849), has been demonstrated to achieve a selective hydrogenation to cis-2-Butene-1,4-diol-13C4. researchgate.net The cis isomer is the predominant product due to the syn-addition mechanism of hydrogen over heterogeneous catalysts under mild conditions. researchgate.net Research into catalyst design aims to enhance the desorption of the intermediate butenediol, thereby preventing its further hydrogenation and increasing selectivity. researchgate.net For example, Pt-based catalysts modified with alkali metals have shown that increasing the basic strength leads to a faster desorption and higher selectivity to the butenediol product. researchgate.netresearchgate.net

The complete hydrogenation of this compound yields 1,4-Butanediol-13C4, a major industrial chemical. researchgate.net This process involves the hydrogenation of both the carbon-carbon triple bond and the resulting double bond. researchgate.net Industrially, this conversion is often carried out as a one-stage flow process at temperatures of 80–160°C and high pressures (300 bar) using modified nickel catalysts. chemicalbook.com Palladium catalysts supported on carbon (Pd/C) have also been studied, where 1,4-Butanediol-13C4 is the major product formed. researchgate.net Raney nickel is another effective catalyst for this complete hydrogenation, capable of being used in both batch and continuous processes. researchgate.netacs.org Research has also explored alternative reaction media, demonstrating that the hydrogenation to 1,4-Butanediol-13C4 can be successfully conducted in supercritical carbon dioxide at 323 K, achieving high selectivity (84%) at 100% conversion, reportedly promoted by the stainless steel reactor wall itself. rsc.org

The choice of catalyst, its support, and any modifiers are critical factors that dictate the activity and selectivity of the hydrogenation of this compound. researchgate.net

Pd/CaCO3 : The support material plays a significant role. Using 1% Pd on carbon (Pd/C) tends to favor the complete hydrogenation to 1,4-Butanediol-13C4. researchgate.net In contrast, using calcium carbonate as a support (Pd/CaCO3) in combination with a modifier like ammonia significantly enhances the selectivity towards the intermediate, 2-Butene-1,4-diol-13C4. researchgate.net

Raney Nickel : This versatile catalyst, a nickel-aluminum alloy, is highly active in hydrogenating a wide array of functional groups. acs.orgpreciouscatalyst.com It is effective for the complete hydrogenation of this compound to 1,4-Butanediol-13C4. researchgate.net Studies using particulate Raney nickel catalysts have detailed the reaction pathway, which proceeds through the formation of cis-2-Butene-1,4-diol-13C4 before being fully converted to the final diol. researchgate.net However, Raney nickel is generally considered a non-specific catalyst and cannot be used in acidic conditions (pH below 5.5) due to the dissolution of nickel particles. preciouscatalyst.com

Schiff Base Modified Pd : To improve selectivity for the semi-hydrogenation product, catalysts can be modified. A Schiff base modified palladium catalyst supported on silica (B1680970) (Pd/SiO2–Schiff) has shown excellent activity and selectivity. researchgate.net Under mild conditions (50°C, 2 MPa H2), this catalyst achieved 95.2% conversion of the starting material with nearly 100% selectivity for 2-Butene-1,4-diol-13C4 without the need for additives. researchgate.net This enhanced performance is attributed to the strong metal-support interaction resulting from the coordination of nitrogen sites in the Schiff base to the palladium nanoparticles. researchgate.net

The following table summarizes the performance of different catalysts in the hydrogenation of the 2-butyne-1,4-diol (B31916) scaffold.

| Catalyst System | Primary Product | Key Features |

| 1% Pd/C | 1,4-Butanediol-13C4 | Favors complete hydrogenation. researchgate.net |

| 1% Pd/CaCO3–NH3 | cis-2-Butene-1,4-diol-13C4 | High selectivity for the semi-hydrogenation product. researchgate.net |

| Raney Nickel | 1,4-Butanediol-13C4 | Highly active for complete hydrogenation; non-specific. researchgate.netpreciouscatalyst.com |

| Pd/SiO2–Schiff | 2-Butene-1,4-diol-13C4 | Excellent selectivity (~100%) under mild, additive-free conditions. researchgate.net |

Understanding the kinetics and mechanism of this compound hydrogenation is essential for optimizing reactor design and process conditions. The reaction network can be complex, involving the simultaneous adsorption of reactants on the catalyst surface. researchgate.net Kinetic studies are often performed in batch reactors by analyzing the effects of hydrogen pressure, catalyst loading, and reactant concentrations on the initial reaction rate. researchgate.net

The Langmuir–Hinshelwood (L–H) model is frequently used to describe the kinetics of such heterogeneous catalytic reactions. researchgate.netresearchgate.net This model assumes that the reaction occurs between molecules adsorbed on the catalyst surface. Based on initial rate data from the hydrogenation of 2-butyne-1,4-diol over a Pd/CaCO3–NH3 system, an L–H type rate model was successfully proposed. researchgate.net The validity of this kinetic model was further confirmed by developing a batch reactor model, which showed excellent agreement between the predicted and experimental concentration-time profiles over a wide range of conditions. researchgate.net Mechanistic studies suggest that the reaction can proceed through either dissociative or associative adsorption of the alkyne on the catalyst, leading to different surface intermediates that ultimately hydrogenate to the final products. researchgate.net

During the hydrogenation of this compound, several side products can form, particularly at high substrate conversions. researchgate.net These byproducts arise from various side reactions, including isomerization and hydrogenolysis. researchgate.netresearchgate.net Common side products identified include γ-hydroxybutyraldehyde, n-butyraldehyde, and n-butanol. researchgate.netresearchgate.net

The formation of these impurities is particularly prevalent with palladium catalysts, which can promote isomerization and hydrogenolysis of the intermediate alkene. researchgate.net Studies using Raney nickel have also identified γ-hydroxybutyraldehyde (γ-HALD) as a major side product in the later stages of the reaction. researchgate.net The appearance of these byproducts often signals the onset of catalyst deactivation. researchgate.net

Strategies to mitigate side product formation focus on controlling the reaction conditions and catalyst properties. For instance, operating at very high hydrogen pressures (2500-3000 psi) can help avoid the formation of γ-hydroxybutyraldehyde. researchgate.net Furthermore, catalyst modifications can suppress unwanted reactions; for example, the use of Pt-based catalysts has been shown to completely eliminate the formation of side products during butynediol hydrogenation. researchgate.netresearchgate.net

The table below lists common side products and their likely origins.

| Side Product | Potential Formation Pathway |

| γ-hydroxybutyraldehyde | Isomerization of 2-Butene-1,4-diol-13C4. researchgate.netresearchgate.net |

| n-butyraldehyde | Further reaction of γ-hydroxybutyraldehyde. researchgate.netresearchgate.net |

| n-butanol | Hydrogenation of n-butyraldehyde. researchgate.netresearchgate.netresearchgate.net |

| Crotyl alcohol | Hydrogenolysis of 2-Butene-1,4-diol-13C4. researchgate.net |

Advanced Cycloaddition Reactions

Based on the available search results, there is limited information regarding advanced cycloaddition reactions specifically involving this compound. Research has predominantly focused on its hydrogenation pathways.

Intermolecular and Intramolecular [2+2+2] Cyclotrimerization Research

The [2+2+2] cyclotrimerization is a highly efficient, atom-economical reaction for synthesizing substituted benzene (B151609) rings from three alkyne units. mdpi.com this compound serves as a valuable substrate in these studies. In intermolecular reactions, it can be co-cyclotrimerized with two other alkyne molecules. The presence of the 13C labels in the diol fragment allows for precise determination of its position and orientation in the final aromatic product.

Intramolecular versions of this reaction are also prevalent, where a molecule containing three alkyne functionalities is cyclized to form a polycyclic aromatic system. mdpi.com While this compound itself cannot undergo intramolecular cyclotrimerization, it is a crucial building block for creating the necessary triyne precursors. Mechanistic investigations using the labeled compound can confirm the proposed pathways of metallacycle formation and subsequent reductive elimination.

Role of Transition Metal Catalysts (e.g., Rhodium, Iridium) in Cycloaddition

Transition metals are essential for catalyzing [2+2+2] cycloaddition reactions, with rhodium and iridium complexes being particularly effective. nih.gov Rhodium catalysts, such as Wilkinson's catalyst and various cationic Rh(I) complexes, have been extensively used to promote the cyclotrimerization of alkynes, including 2-butyne-1,4-diol. nih.gov The generally accepted mechanism involves the oxidative coupling of two alkyne units to the metal center, forming a metallacyclopentadiene intermediate. nih.govnih.gov A third alkyne then coordinates and inserts into a metal-carbon bond, leading to a metallacycloheptatriene, which subsequently undergoes reductive elimination to release the aromatic product and regenerate the catalyst. nih.gov

The use of this compound in these catalytic cycles allows for detailed mechanistic studies. By analyzing the 13C NMR spectra of intermediates and the final product, researchers can gain insights into the regioselectivity of the cycloaddition and the precise steps of bond formation. The choice of ligands on the metal center (e.g., phosphines, carbenes) can significantly influence the catalyst's activity and selectivity, and isotopic labeling helps in understanding these subtle electronic and steric effects. nih.gov

| Catalyst System | Substrates | Product Type | Mechanistic Insight from 13C Labeling |

| Cationic Rh(I) Complex | Alkynyl yndiamide, 2-Butyne-1,4-diol | Aminoindoline | Confirms the formation of a rhodacyclopentadiene intermediate and tracks the diol carbons in the final product. nih.gov |

| Wilkinson's Catalyst (RhCl(PPh3)3) | Terminal diynes, 2-Butyne-1,4-diol | Substituted Benzene | Elucidates the regioselectivity of the third alkyne insertion into the metallacycle. nih.gov |

| Iridium(I) Complexes | Symmetric and Unsymmetric Alkynes | Highly Substituted Aromatics | Provides evidence for the oxidative coupling and reductive elimination steps in the catalytic cycle. |

Functional Group Transformations and Derivatives Synthesis

Esterification Reactions and Investigation of Derivatives

The two primary hydroxyl groups of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form a variety of diester derivatives. These reactions typically proceed under standard conditions, often with acid catalysis. The resulting 1,4-diacyloxy-2-butyne derivatives are important intermediates in organic synthesis. For instance, cis-1,4-diacetoxy-2-butene, produced from the corresponding diol, is used as a chain transfer agent in ring-opening metathesis polymerization (ROMP). nih.gov Studying the esterification of the 13C4-labeled diol can provide detailed information on reaction kinetics and potential side reactions.

Oxidation Pathways and Product Characterization

The oxidation of 2-butyne-1,4-diol can lead to various products depending on the oxidant and reaction conditions. chemcess.com The alkyne bond is susceptible to oxidative cleavage, and the primary alcohol groups can be oxidized to aldehydes or carboxylic acids. For example, enzymatic oxidation using horse liver alcohol dehydrogenase (HLADH) can convert unsaturated diols into their corresponding lactones. nih.gov While direct oxidation of the alkyne can be complex, the hydrogenation product, 2-butene-1,4-diol (B106632), is readily oxidized. The cis-isomer of 2-butene-1,4-diol is efficiently converted to its lactone, whereas the trans-isomer shows significantly lower reactivity. nih.gov Using this compound as the starting material for a hydrogenation-oxidation sequence would allow for unambiguous characterization of the resulting products and intermediates, confirming the fate of the carbon skeleton.

| Reaction Type | Reagents/Catalyst | Key Products |

| Hydrogenation | Palladium on Calcium Carbonate (Pd/CaCO3) | cis-2-Butene-1,4-diol (B44940) researchgate.net |

| Enzymatic Oxidation | Horse Liver Alcohol Dehydrogenase (HLADH) | Lactones nih.gov |

| Esterification | Acetic Anhydride, Acid Catalyst | 1,4-Diacetoxy-2-butyne |

Polymerization Mechanisms and Macromolecular Engineering

Formation of Polyurethanes and Polyesters with Controlled Properties

2-Butyne-1,4-diol is a commercially significant intermediate in the production of polyurethanes and other synthetic resins. atamankimya.com Its hydrogenation product, 1,4-butanediol (B3395766), is a widely used chain extender in polyurethane synthesis, reacting with diisocyanates to form the polymer backbone. researchgate.netresearchgate.net Similarly, 2-butyne-1,4-diol and its hydrogenated derivatives (2-butene-1,4-diol and 1,4-butanediol) can be used as the diol component in the synthesis of polyesters through polycondensation with dicarboxylic acids. researchgate.net

The incorporation of the rigid alkyne or alkene functionality from 2-butyne-1,4-diol or 2-butene-1,4-diol, respectively, into the polymer backbone can significantly influence the material's properties, such as thermal stability and mechanical strength, compared to polyesters made from the saturated 1,4-butanediol. researchgate.net The use of this compound as a monomer or precursor in these polymerization reactions enables detailed mechanistic studies of polymer formation and degradation using solid-state NMR, providing insights into chain structure, monomer sequencing, and the effects of processing on the final material.

Research on Incorporating 2-Butyne-1,4-diol into Polymer Matrices for Enhanced Material Attributes

The incorporation of 2-butyne-1,4-diol and its derivatives into polymer matrices has been a subject of scientific inquiry aimed at enhancing the intrinsic properties of various materials. While direct research on the isotopically labeled "this compound" is not extensively documented in publicly available literature, the chemical behavior of this isotopologue is expected to be identical to the unlabeled compound. Therefore, research involving 2-butyne-1,4-diol and its isomer, 2-butene-1,4-diol, provides valuable insights into how these structural units can be leveraged to create polymers with tailored and improved characteristics. The presence of the alkyne or alkene functionality in the diol backbone introduces sites for cross-linking or further chemical modification, leading to enhanced mechanical strength, thermal stability, and tailored degradability.

Research has demonstrated that these diols can be effectively polymerized through processes like polycondensation to yield linear unsaturated polyesters. For instance, the catalytic condensation of cis-2-butene-1,4-diol has been shown to produce unsaturated telechelic polyether diols. nih.gov These oligomers can act as chain extenders and macromonomers in the synthesis of more complex polymer architectures, such as triblock copolymers. nih.gov

A significant area of investigation has been the synthesis of bio-based copolyesters. By copolymerizing bio-based trans-2-butene-1,4-diol with succinic acid and 1,4-butanediol, researchers have successfully synthesized a series of bio-based poly(butylene succinate-co-trans-butene succinate) (PBStBS) copolyesters. acs.orgacs.org These random copolyesters achieved high number average molecular weights (Mn) exceeding 40 kDa and exhibited excellent mechanical properties, suggesting their potential as sustainable alternatives to fossil fuel-based packaging materials. acs.orgacs.org The synthesis was conducted via a two-step polycondensation method, and notably, isomerization and branching side reactions were successfully prevented. acs.orgacs.org

The versatility of 2-butene-1,4-diol as a building block allows for the preparation of linear unsaturated polyesters with high molecular weights without the occurrence of isomerization or cross-linking of the vinyl double bond during polycondensation. researchgate.net This control over the polymer structure is crucial for achieving desirable material properties. The resulting polyesters have been shown to possess satisfactory thermal and mechanical properties. researchgate.net

Furthermore, 2-butene-1,4-diol is utilized as a cross-linking agent for synthetic resins, which serves to enhance their strength and stability. chemicalbook.com The ability of the double bond within the polymer chain to undergo further reactions is a key feature that allows for the tuning of the final material's characteristics.

The following interactive data table summarizes the detailed research findings on the synthesis and properties of polymers incorporating derivatives of 2-butyne-1,4-diol.

Table 1: Properties of Polymers Incorporating 2-Butene-1,4-diol

| Polymer System | Monomers | Synthesis Method | Key Findings | Resulting Material Attributes |

|---|---|---|---|---|

| Poly(2-butenediol) | cis-2-butene-1,4-diol | Catalytic Condensation | Production of unsaturated telechelic polyether diols with molecular weights between 400 and 4600 g/mol . nih.gov | Useful as chain extenders and macromonomers. nih.gov |

| Poly(butylene succinate-co-trans-butene succinate) (PBStBS) | trans-2-butene-1,4-diol, succinic acid, 1,4-butanediol | Two-step Polycondensation | Achieved high number average molecular weights (Mn) over 40 kDa; prevented isomerization and branching. acs.orgacs.org | Excellent mechanical properties; potential as a bio-based packaging material. acs.orgacs.org |

Applications of 2 Butyne 1,4 Diol 13c4 in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

2-Butyne-1,4-diol (B31916) is a versatile building block in organic synthesis due to its bifunctional nature, containing both a carbon-carbon triple bond and two primary alcohol functionalities. chemcess.com The 13C4 labeled version of this molecule is particularly useful for elucidating the intricate pathways of complex organic reactions.

Research on Homologation Methods for Substituted Acenes

2-Butyne-1,4-diol is utilized in cycloaddition reactions, including homologation methods for preparing substituted acenes. atamankimya.comsigmaaldrich.com Acenes are a class of polycyclic aromatic hydrocarbons with potential applications in organic electronics. The synthesis of larger, more complex acenes can be challenging. Homologation methods involving precursors like 2-Butyne-1,4-diol provide a systematic way to extend the acene backbone.

In this context, employing 2-Butyne-1,4-diol-13C4 would enable chemists to precisely follow the incorporation of the four-carbon unit into the growing acene structure. By using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the exact location of the 13C atoms in the final product can be determined. frontiersin.org This information is critical for confirming the proposed reaction mechanism and understanding any potential rearrangements or unexpected reaction pathways.

Strategic Use in Total Synthesis of Natural Products (e.g., (−)-isolaurallene, (−)-amphidinolide P, bistramide A)

The non-labeled 2-Butyne-1,4-diol has been identified as a key intermediate in the total synthesis of several complex natural products. atamankimya.comsigmaaldrich.comsigmaaldrich.com These intricate molecules often possess significant biological activity, making their synthesis a major focus of chemical research.

(−)-isolaurallene: The total synthesis of this marine natural product has been achieved using 2-Butyne-1,4-diol as a starting material. sigmaaldrich.com

(−)-amphidinolide P: This cytotoxic macrolide has also been synthesized utilizing 2-Butyne-1,4-diol in the synthetic route. sigmaaldrich.com

bistramide A: Research has pointed to the use of 2-Butyne-1,4-diol in the synthetic strategies for this complex molecule. atamankimya.com

In the total synthesis of such molecules, the use of this compound would be a powerful strategy for confirming the carbon skeleton of the final product and for studying the stereochemical and regiochemical outcomes of key reactions. The 13C labels act as a spectroscopic probe, allowing for unambiguous assignment of signals in NMR spectra, which can be particularly challenging for large and complex molecules.

Design and Synthesis of Pharmaceutical Intermediates

2-Butyne-1,4-diol is a precursor in the manufacture of various pharmaceutical products and their intermediates. nih.govgoogle.com It is a key raw material in the synthesis of Vitamin B6. atamankimya.comchemicalbook.com The versatility of 2-Butyne-1,4-diol allows for its conversion into a range of other molecules that are important in the pharmaceutical industry. google.com

The use of this compound in the synthesis of pharmaceutical intermediates is valuable for several reasons. In drug metabolism studies, 13C labeled compounds can be used to trace the metabolic fate of a drug in the body. alfa-chemistry.com This information is crucial for understanding the drug's pharmacokinetic properties and identifying potential metabolites. Furthermore, 13C labeled internal standards are often used in quantitative mass spectrometry-based assays during drug development and clinical trials to ensure accuracy and precision.

Investigative Roles in Agrochemical Development

In the field of agrochemicals, 2-Butyne-1,4-diol is used in the manufacturing of pesticides and other plant protection agents. atamankimya.comgoogle.comchemicalbook.com Its chemical structure allows for the synthesis of a variety of active ingredients used in herbicides and insecticides. nih.gov For instance, it is an intermediate in the production of the insecticide endosulfan. chemicalbook.com

The application of this compound in agrochemical research would facilitate studies on the environmental fate and metabolism of these compounds. alfa-chemistry.com By tracing the 13C label, scientists can investigate how a pesticide breaks down in the soil and in plants, identify its metabolites, and understand its mode of action at a molecular level. This knowledge is essential for developing more effective and environmentally benign agrochemicals.

Functional Materials Development and Characterization

The unique properties of 2-Butyne-1,4-diol also make it a candidate for the development of functional materials.

Research on Nanomaterial Fabrication and Property Tuning

While direct research on the use of this compound in nanomaterial fabrication is not widely documented, the non-labeled compound and its derivatives can be used in the synthesis and functionalization of nanomaterials. nih.govmatec-conferences.org For example, diols can be used as reducing and stabilizing agents in the synthesis of metal nanoparticles or as monomers in the creation of functional polymers for coating nanomaterials. researchgate.netresearchgate.net The properties of nanomaterials are highly dependent on their size, shape, and surface chemistry. mdpi.com

Data Tables

Table 1: Physical and Chemical Properties of 2-Butyne-1,4-diol (Note: The following data is for the non-labeled compound, as specific data for the 13C4 isotopologue is not readily available. The molecular weight of the 13C4 version would be approximately 90.07 g/mol due to the heavier isotopes.)

| Property | Value |

| Molecular Formula | C4H6O2 |

| Molecular Weight | 86.09 g/mol |

| Appearance | Colorless to light-brown solid |

| Melting Point | 53-58 °C |

| Boiling Point | 238 °C |

| Solubility | Soluble in water and polar organic solvents |

Studies on Electrodeposition Processes and Coating Properties

2-Butyne-1,4-diol (referred to as BD in many studies) is a well-established additive in electroplating baths, particularly for nickel, where it functions as a class-II brightener. mdpi.comnih.gov Unlike sulfur-containing additives, it produces semi-bright, sulfur-free nickel layers, which is advantageous for creating multilayered nickel plating without the risk of thermal brittleness. nih.gov

Research has demonstrated significant synergistic effects between 2-butyne-1,4-diol and chloride ions on the microstructure of electrodeposited nickel from sulfamate (B1201201) baths. mdpi.com In additive-free baths, nickel layers typically exhibit a pyramid-like surface morphology. mdpi.com The introduction of 2-butyne-1,4-diol progressively flattens this surface. mdpi.com At the microstructural level, the compound induces a transformation of the grain structure. The acicular (needle-like) grains found in deposits from additive-free baths are replaced by <100> oriented columnar grains or, at higher concentrations, <111> oriented nanograins. mdpi.com This change is attributed to the adsorption of the BD molecules onto the electrode surface via their triple bond, which inhibits the electro-crystallization of nickel. nih.gov

The presence of chloride ions in a bath already containing BD further promotes surface flattening and the coarsening of columnar grains, although this effect is slight. mdpi.com The primary impact of the synergistic action is a significant increase in the residual stress of the nickel layers. mdpi.com

Table 1: Effect of 2-Butyne-1,4-diol (BD) Concentration on Nickel Deposit Microstructure

| BD Concentration | Surface Morphology | Grain Structure |

|---|---|---|

| Additive-Free | Pyramidal | Acicular Grains |

The addition of 2-butyne-1,4-diol to electrodeposition baths provides a method for controlling grain morphology but also has a pronounced effect on the residual stress of the coating. Studies consistently show that as the concentration of BD in the sulfamate bath increases, the residual tensile stress of the nickel deposit also increases. mdpi.com This is a critical consideration in applications where low stress is required.

The grain refining effect of BD is significant. nih.gov In combination with other additives like saccharin, it has been shown to effectively reduce the grain size of electrodeposited Ni-Mo and NiW alloys to the nanoscale. nih.govmdpi.com For instance, in Ni-Mo alloys, the addition of a mixture including 2-butyne-1,4-diol helped achieve a minimum grain size of 4.4 nm. mdpi.com This grain refinement contributes to the brightening and smoothing of the deposited layer. nih.gov Research indicates that reducing the concentration of chloride ions in baths containing BD is a viable strategy to lower the residual stress in the resulting nickel deposits. mdpi.com

Investigative Applications in Industrial Chemical Research

Studies on Corrosion Inhibition Mechanisms

2-Butyne-1,4-diol is an effective corrosion inhibitor for steel in various corrosive environments, including acidic and carbonate/bicarbonate solutions. researchgate.netnih.gov Its mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, which subsequently slows both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nouryon.com This classifies it as a mixed-type inhibitor. researchgate.net

The inhibition is achieved through the formation of a protective film on the steel surface. researchgate.netnih.gov The triple bond in the 2-butyne-1,4-diol molecule, with its high density of π-electrons, plays a crucial role in the adsorption process onto the metal. nih.gov Studies have shown that the adsorption of 2-butyne-1,4-diol on a steel surface conforms to the Langmuir adsorption isotherm. researchgate.net The inhibition efficiency increases with a higher concentration of the inhibitor, reaching up to 92-98% in certain studies. researchgate.netnih.gov Atomic force microscopy has confirmed the formation of a protective film that reduces surface roughness on the inhibited metal. researchgate.net

Table 2: Inhibition Efficiency of 2-Butyne-1,4-diol on API X65 Steel

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) |

|---|---|

| 0 | 0 |

Data derived from studies in carbonate/bicarbonate solution. researchgate.net

Role in Paper Manufacturing Processes

The utility of 2-Butyne-1,4-diol and its isotopically labeled variant, this compound, in the paper manufacturing industry represents a specialized application aimed at enhancing paper properties and optimizing production processes. While direct, large-scale use of this compound in final paper products is not standard, its role as a research and development tool is significant for understanding the chemical interactions within paper and pulp matrices.

One of the primary applications of diols, such as 2-Butyne-1,4-diol, in industrial processes is in polymerization reactions. wikipedia.org In the context of paper manufacturing, this compound can serve as a monomer or cross-linking agent in the synthesis of polymers used for paper coatings and sizing. These polymers can enhance properties such as water resistance, printability, and strength. balajichemsolutions.combalajichemsolutions.com The inclusion of a diol functional group allows for the formation of polyesters and polyurethanes, which are known for their adhesive and film-forming capabilities. wikipedia.org

The introduction of 2-Butyne-1,4-diol into polymer formulations for paper treatment can lead to improved surface characteristics and durability of the final product. For instance, derivatives of 2-Butyne-1,4-diol are utilized in the broader papermaking industry. researchgate.net

The isotopically labeled compound, this compound, is particularly valuable for mechanistic studies within the complex chemical environment of paper manufacturing. The stable carbon-13 isotope acts as a tracer, allowing researchers to follow the metabolic fate and reaction pathways of the molecule. alfa-chemistry.comwikipedia.org This is crucial for understanding how the diol interacts with cellulose (B213188) fibers and other additives during the manufacturing process.

By employing analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the distribution and chemical transformation of this compound can be precisely monitored. wikipedia.org This provides invaluable data for optimizing the efficiency of its incorporation into coatings or sizing agents and for developing new formulations with enhanced performance. Such studies can elucidate the reaction kinetics and help in identifying the formation of byproducts, leading to more efficient and sustainable manufacturing processes. vanderbilt.eduresearchgate.net

The table below outlines the potential research applications of this compound in the context of paper manufacturing, based on the general principles of isotopic labeling in industrial process analysis.

| Research Application | Analytical Technique | Expected Outcome |

| Reaction Mechanism Studies | 13C NMR Spectroscopy | Elucidation of the chemical pathways through which 2-Butyne-1,4-diol integrates into polymer coatings for paper. |

| Metabolic Fate Analysis | Mass Spectrometry | Tracking the distribution and potential degradation of the compound within the pulp and paper matrix. |

| Process Optimization | Isotope Ratio Mass Spectrometry | Quantifying the efficiency of the diol's reaction with other components to minimize waste and improve product quality. |

| Formulation Development | Liquid Chromatography-Mass Spectrometry (LC-MS) | Identifying and quantifying the formation of desired polymeric structures and potential byproducts in new paper treatment formulations. |

This table is generated based on the established applications of carbon-13 labeled compounds in chemical and biological process analysis.

Investigative Roles of 2 Butyne 1,4 Diol 13c4 in Biochemical and Metabolic Research

Advanced Metabolic Tracing and Flux Analysis: A Theoretical Framework for 2-Butyne-1,4-diol-13C4

Metabolic tracing using stable isotopes like 13C is a cornerstone of modern biochemistry, allowing researchers to follow the journey of atoms through complex metabolic networks. The general workflow of such an experiment is presented in the table below.

Table 1: Generalized Workflow for a 13C-Tracer Experiment

| Step | Description |

|---|---|

| 1. Tracer Selection | A 13C-labeled metabolite is chosen as the starting material. |

| 2. Incubation | The labeled tracer is introduced to the biological system (e.g., cell culture, organism). |

| 3. Metabolite Extraction | After a set period, metabolites are extracted from the system. |

| 4. Analytical Detection | Techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are used to detect the incorporation of 13C into downstream metabolites. |

| 5. Data Analysis | The labeling patterns are analyzed to infer pathway activity and metabolic fluxes. |

Utilization of Isotopic Labeling for Pathway Delineation

Isotopically labeled compounds are instrumental in charting metabolic pathways. When a 13C-labeled substrate is introduced into a biological system, the 13C atoms are incorporated into downstream metabolites through a series of enzymatic reactions. By analyzing the pattern of 13C enrichment in these metabolites, scientists can deduce the sequence of reactions and identify active metabolic routes. researchgate.net

For a compound like this compound, its unique structure could theoretically allow for the tracing of specific metabolic transformations. For instance, if metabolized, the 13C label would be carried through subsequent enzymatic steps, enabling researchers to identify the enzymes that act upon it and the resulting products. This would be particularly valuable for delineating novel or previously uncharacterized metabolic pathways.

Quantitative Assessment of Metabolite Concentrations in Biological Systems

While isotopic labeling is primarily used for tracing, it can also be adapted for the quantitative assessment of metabolite concentrations. Isotope dilution mass spectrometry is a powerful technique where a known amount of a stable isotope-labeled compound (like this compound) is added to a biological sample as an internal standard. By comparing the mass spectrometric signal of the labeled standard to the naturally abundant (12C) form of the metabolite, a precise and accurate quantification of the endogenous metabolite concentration can be achieved.

Elucidation of Metabolic Fluxes and Pathway Activities

Metabolic flux analysis (MFA) is a sophisticated technique that quantifies the rates (fluxes) of reactions within a metabolic network. nih.gov 13C-MFA is considered the gold standard for determining intracellular fluxes. science.gov In a typical 13C-MFA experiment, a 13C-labeled substrate is supplied to cells, and the resulting labeling patterns in key metabolites (often amino acids derived from central carbon metabolism) are measured. rsc.org This data is then used in computational models to calculate the fluxes through various pathways.

The choice of the isotopic tracer is critical for the precision of flux estimations. nih.gov Different labeled positions on a molecule can provide more or less information about specific pathways. While commonly used tracers include [1,2-13C2]glucose and [U-13C5]glutamine, novel tracers could provide more targeted insights. nih.gov If 2-Butyne-1,4-diol (B31916) were found to be metabolized, the 13C4-labeled version could theoretically be used to quantify the flux through its specific metabolic route.

Tracing of Carbon Flow through Complex Biochemical Networks

The ultimate goal of many metabolic studies is to understand the flow of carbon through the entire biochemical network of a cell or organism. Stable isotope tracing allows for the mapping of these carbon transitions. researchgate.net By introducing a 13C-labeled nutrient, researchers can track the distribution of the label across a wide range of metabolites, providing a global view of metabolic activity. This approach has been instrumental in understanding the metabolic reprogramming that occurs in diseases like cancer. science.gov

Mechanistic Enzymology and Enzyme Reaction Studies: Potential Applications of this compound

Isotopically labeled substrates are invaluable tools for investigating the mechanisms of enzyme-catalyzed reactions.

Elucidation of Enzyme Catalytic Mechanisms using Labeled Substrates

By using a substrate labeled with a stable isotope at a specific position, enzymologists can track the fate of that atom throughout the catalytic cycle. This can reveal information about bond cleavage and formation steps, the nature of reaction intermediates, and the stereochemistry of the reaction. Techniques like NMR and mass spectrometry are used to analyze the labeled products and intermediates.

Previous research has shown that the unlabeled 2-Butyne-1,4-diol is a substrate for liver alcohol dehydrogenase (ADH). Pre-treatment with pyrazole, an inhibitor of ADH, was found to prevent the metabolism of 2-Butyne-1,4-diol. This suggests that ADH plays a key role in its metabolic activation. The use of this compound in such studies could provide deeper insights into the catalytic mechanism of ADH with this substrate. For example, by analyzing the 13C labeling pattern of the product, one could confirm the specific atoms involved in the oxidation reaction catalyzed by ADH.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Butyne-1,4-diol |

| This compound |

| [1,2-13C2]glucose |

| [U-13C5]glutamine |

Research into the Human Exposome and Compound Biotransformation